molecular formula C15H20O3 B2640484 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 109878-50-4

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B2640484
CAS No.: 109878-50-4
M. Wt: 248.322
InChI Key: VOWBSUAXGNNDGB-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid is an organic compound with the molecular formula C15H20O3 It is characterized by a tetrahydropyran ring substituted with a phenyl group and a dimethyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with the tetrahydropyran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
  • (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
  • (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid

Uniqueness

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific structural features, including the combination of a tetrahydropyran ring with a phenyl group and a dimethyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,2-dimethyl-4-phenyloxan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWBSUAXGNNDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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